molecular formula C6H13NO B13906012 (2S,4R)-4-Methoxy-2-methylpyrrolidine

(2S,4R)-4-Methoxy-2-methylpyrrolidine

Cat. No.: B13906012
M. Wt: 115.17 g/mol
InChI Key: NEISDEAQLMENHN-NTSWFWBYSA-N
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Description

(2S,4R)-4-Methoxy-2-methylpyrrolidine is a chiral pyrrolidine derivative. Pyrrolidines are a class of organic compounds characterized by a five-membered ring containing one nitrogen atom. The specific stereochemistry of this compound makes it an interesting compound for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methoxy-2-methylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from a chiral precursor, such as (S)-proline, followed by a series of functional group transformations to introduce the methoxy and methyl groups at the appropriate positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, ensuring that the desired stereochemistry is maintained throughout the process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Methoxy-2-methylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyrrolidine ring can be reduced to form a more saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methoxy group may yield a ketone, while reduction of the pyrrolidine ring may yield a more saturated amine.

Scientific Research Applications

(2S,4R)-4-Methoxy-2-methylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methoxy-2-methylpyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The molecular targets and pathways involved can vary widely but often involve interactions with proteins that recognize the specific stereochemistry of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Methylproline: Another chiral pyrrolidine derivative with similar stereochemistry.

    (2S,4R)-4-Fluoroproline: A fluorinated analog used in protein engineering.

    (2S,4R)-4-Hydroxyproline: A hydroxylated analog found in collagen.

Uniqueness

(2S,4R)-4-Methoxy-2-methylpyrrolidine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2S,4R)-4-methoxy-2-methylpyrrolidine

InChI

InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

NEISDEAQLMENHN-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)OC

Canonical SMILES

CC1CC(CN1)OC

Origin of Product

United States

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